methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride is a chemical compound with a pyridine ring substituted with a 3-aminopropoxy group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride typically involves the reaction of 6-hydroxypyridine-3-carboxylic acid with 3-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then esterified using methanol and hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminopyridine-3-carboxylate: Lacks the 3-aminopropoxy group, resulting in different chemical properties.
6-(3-Aminopropoxy)pyridine-3-carboxylic acid: Lacks the methyl ester group, affecting its reactivity and solubility.
Uniqueness
Methyl 6-(3-aminopropoxy)pyridine-3-carboxylate hydrochloride is unique due to the presence of both the 3-aminopropoxy group and the methyl ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 6-(3-aminopropoxy)pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-3-4-9(12-7-8)15-6-2-5-11;/h3-4,7H,2,5-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYJRKMLNXNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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